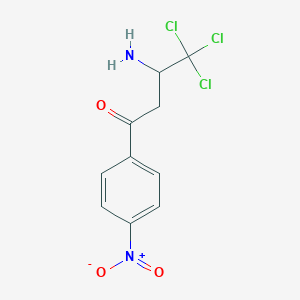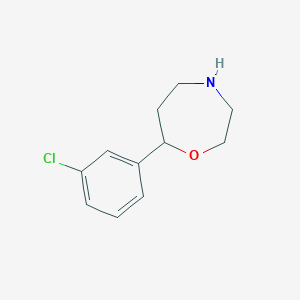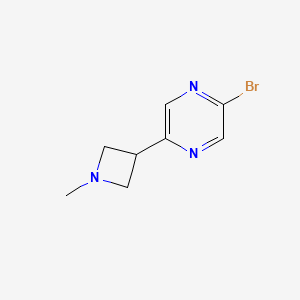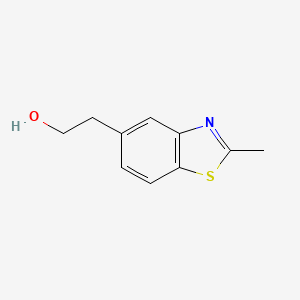
2-(1-Propyl-1H-pyrazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Propyl-1H-pyrazol-3-yl)ethanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a propyl group attached to the nitrogen atom at position 1 and an ethanol group attached to the carbon atom at position 3 of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of 1-propylhydrazine with an appropriate acetylenic ketone in the presence of a base, such as sodium ethoxide, in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Propyl-1H-pyrazol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the reduced pyrazole derivative.
Substitution: The major products are the substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(1-Propyl-1H-pyrazol-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(1-Propyl-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-3-yl)ethanol
- 2-(1-Ethyl-1H-pyrazol-3-yl)ethanol
- 2-(1-Butyl-1H-pyrazol-3-yl)ethanol
Uniqueness
2-(1-Propyl-1H-pyrazol-3-yl)ethanol is unique due to the presence of the propyl group, which can influence its reactivity and interaction with molecular targets. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and biological activity, making it distinct from its methyl, ethyl, and butyl analogs.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(1-propylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-2-5-10-6-3-8(9-10)4-7-11/h3,6,11H,2,4-5,7H2,1H3 |
Clave InChI |
RGUAXJIZFDCBPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC(=N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)

![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)

![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)

![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)

![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
